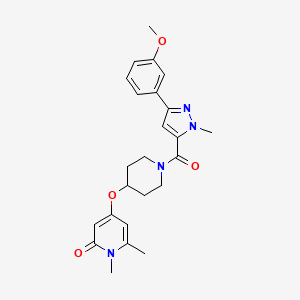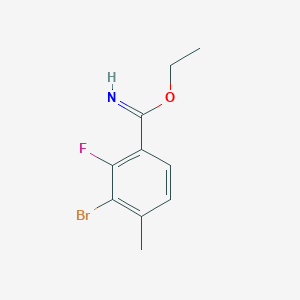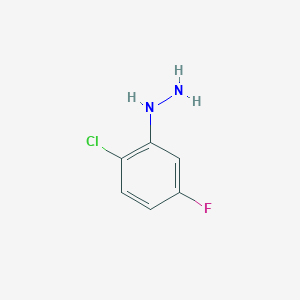
(2-Chloro-5-fluorophenyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds, such as 4-chloro-2-fluorophenylhydrazine, involves starting from 2-fluoroaniline, which undergoes acylation, chlorination, and hydrolysis to yield the intermediate 4-chloro-2-fluoroaniline. Subsequently, diazotization and reduction reactions are employed to synthesize 4-chloro-2-fluorophenyl hydrazine with a high yield and purity, suggesting a potentially similar pathway could be applied for (2-Chloro-5-fluorophenyl)hydrazine (Zhong-liang, 2010).
Molecular Structure Analysis
Studies on the molecular structure of related compounds provide insights into the geometry and electronic properties of (2-Chloro-5-fluorophenyl)hydrazine. For instance, the crystallographic analysis of 1-(2-chloronicotinoyl)-2-(nitrophenyl)hydrazines reveals a variety of hydrogen-bonded supramolecular structures, which could imply a similar propensity for (2-Chloro-5-fluorophenyl)hydrazine to form distinct molecular assemblies (Wardell et al., 2007).
Chemical Reactions and Properties
The chemical reactivity of (2-Chloro-5-fluorophenyl)hydrazine is suggested to be versatile, participating in a range of reactions. For instance, the unexpected reaction of 2-chloro-1-phenylethane-1,1-dithiol with hydrazine suggests potential for novel ring formations and the creation of energetic materials through related hydrazine compounds (Shagun et al., 2003).
Physical Properties Analysis
While specific studies on the physical properties of (2-Chloro-5-fluorophenyl)hydrazine are scarce, research on similar compounds offers insights into their physical characteristics, including melting points, solubility, and stability under various conditions.
Chemical Properties Analysis
The chemical properties of (2-Chloro-5-fluorophenyl)hydrazine can be inferred from studies on related chemicals, indicating a potential for reactions under both acidic and basic conditions, and its reactivity towards electrophiles and nucleophiles. The synthesis and characterization of various fluorophenylhydrazines highlight the chemical versatility and potential for further functionalization of (2-Chloro-5-fluorophenyl)hydrazine (Joshi, Pathak, & Chaturvedi, 1986).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- (2-Chloro-5-fluorophenyl)hydrazine and its derivatives are often synthesized from related anilines and have been used in various chemical reactions, showcasing their versatility in organic synthesis. For instance, 4-Chloro-2-fluorophenyl hydrazine was synthesized using 4-chloro-2-fluoroaniline as a raw material, demonstrating the potential of these compounds in chemical synthesis under optimized conditions (Chen Hai-qun, 2011). Similarly, the synthesis of 3-chloro-4-fluoro phenyl hydrazine from 3-chloro 4-fluoro aniline in the presence of hydrazine hydrate has been reported, highlighting the compound's role in creating Schiff's bases and thiazolidin-4-ones, which are screened for antimicrobial activities (B. M. Dinnimath et al., 2011).
Applications in Biological and Environmental Sciences
- (2-Chloro-5-fluorophenyl)hydrazine derivatives have been used in the development of fluorescent probes for detecting hydrazine in biological and water samples. These probes, like the ratiometric fluorescent probe designed utilizing dicyanoisophorone, are crucial for monitoring environmental pollutants and for biological imaging. They exhibit properties like low cytotoxicity, high selectivity, and a large Stokes shift, which are beneficial for quantitative determination in environmental systems and fluorescence imaging in biological contexts (Meiqing Zhu et al., 2019). Furthermore, compounds like 2-(4-(4-fluorobenzylidene)-2-(4-fluorophenyl) 5-oxo-4,5-dihydroimidazol-1-yl) acetic acid, synthesized using derivatives of (2-Chloro-5-fluorophenyl)hydrazine, have shown significant anti-inflammatory and analgesic activities, suggesting potential pharmaceutical applications (Maha M. A. Khalifa & Nayira Abdelbaky, 2008).
Development of Advanced Sensing Technologies
- The derivatives of (2-Chloro-5-fluorophenyl)hydrazine have been instrumental in developing advanced sensing technologies for environmental and health monitoring. For instance, fluorescent probes based on these compounds have been used for the sensitive and selective detection of hydrazine, a known environmental pollutant and human carcinogen. These probes are designed to provide rapid, low-limit, and naked-eye detection, essential for monitoring hazardous substances in various environments, including water systems and living cells (Jiangli Fan et al., 2012).
Safety And Hazards
Propriétés
IUPAC Name |
(2-chloro-5-fluorophenyl)hydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClFN2/c7-5-2-1-4(8)3-6(5)10-9/h1-3,10H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRPQPVFZQQCRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)NN)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-5-fluorophenyl)hydrazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

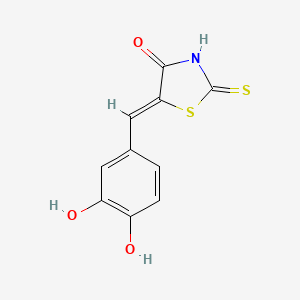
![1-(3-chlorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2496348.png)
![(Z)-2-Cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)prop-2-enamide](/img/structure/B2496349.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2496352.png)
![N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2496354.png)

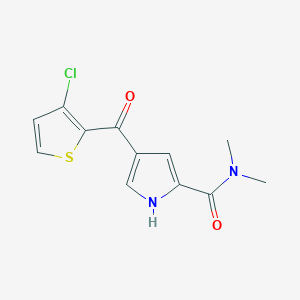

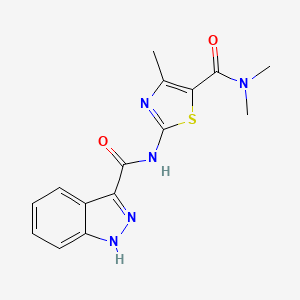
![{1-[(4-Bromophenyl)sulfonyl]-4-piperidinyl}methanol](/img/structure/B2496359.png)
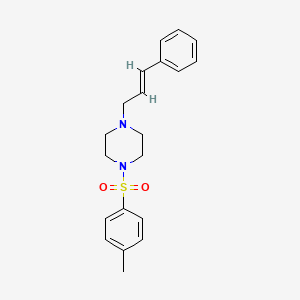
![3-[(3-chlorophenyl)methyl]-9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
